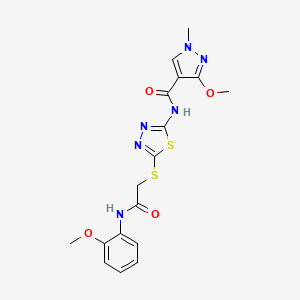
3-methoxy-N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methoxy-N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O4S2 and its molecular weight is 434.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-methoxy-N-(5-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide , identified by CAS number 1171661-41-8 , is a derivative of thiadiazole and pyrazole, which are known for their diverse biological activities. The structural complexity of this compound suggests potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies.
Structural Characteristics
The molecular formula of the compound is C17H18N6O4S2, with a molecular weight of 434.5 g/mol . The presence of the thiadiazole and pyrazole rings contributes to its biological activity profile, as these moieties are associated with various therapeutic effects.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against a range of bacterial and fungal strains. For instance, derivatives have shown effective inhibition against Salmonella typhi and E. coli, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Zone of Inhibition (mm) | Concentration (μg/disk) |
|---|---|---|---|
| 18a | Salmonella typhi | 15 | 500 |
| 18b | E. coli | 19 | 500 |
| 19 | S. aureus | 62.5 (MIC) | - |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example, certain compounds have demonstrated decreased viability in various cancer cell lines, including human breast (T47D) and colon cancer (HT-29) cells . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Efficacy of Thiadiazole Derivatives
| Compound | Cancer Cell Line | Viability Reduction (%) |
|---|---|---|
| CPDT | T47D | Significant |
| FPDT | HT-29 | Significant |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : The thiadiazole ring may interfere with microbial cell wall synthesis or function as an enzyme inhibitor.
- Anticancer Mechanism : Thiadiazoles can induce apoptosis through pathways involving reactive oxygen species (ROS) generation and modulation of apoptotic proteins .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives for their anticancer properties. These compounds were tested against multiple cancer cell lines, revealing a strong correlation between structural modifications and biological activity . Variations in substituents on the thiadiazole ring significantly impacted efficacy, suggesting that further optimization could enhance therapeutic potential.
属性
IUPAC Name |
3-methoxy-N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4S2/c1-23-8-10(15(22-23)27-3)14(25)19-16-20-21-17(29-16)28-9-13(24)18-11-6-4-5-7-12(11)26-2/h4-8H,9H2,1-3H3,(H,18,24)(H,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYZXWMLFFUYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














